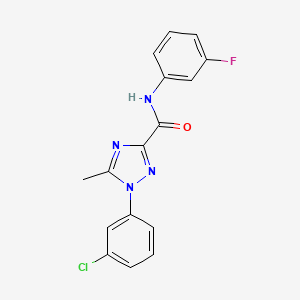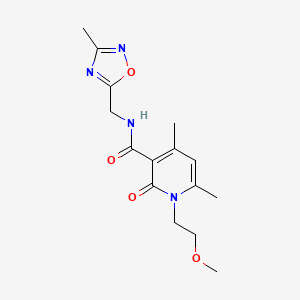
1-(2-methoxyethyl)-4,6-dimethyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-4,6-dimethyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-4,6-dimethyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the Pyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.
Introduction of the Oxadiazole Moiety: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Functional Group Modifications: The methoxyethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, distillation, and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methoxyethyl)-4,6-dimethyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to amine derivatives.
Substitution: The functional groups on the pyridine ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products:
Oxidation Products: Pyridine derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyridine and oxadiazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)-4,6-dimethyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxyethyl)-4,6-dimethyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the oxadiazole moiety.
4,6-Dimethyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the methoxyethyl group.
Propiedades
Fórmula molecular |
C15H20N4O4 |
|---|---|
Peso molecular |
320.34 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)-4,6-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C15H20N4O4/c1-9-7-10(2)19(5-6-22-4)15(21)13(9)14(20)16-8-12-17-11(3)18-23-12/h7H,5-6,8H2,1-4H3,(H,16,20) |
Clave InChI |
WXAMGBXNTNHFJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NCC2=NC(=NO2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione](/img/structure/B13361702.png)
![2-methylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B13361703.png)
![(1R,2R)-2-[bis(2-hydroxypropyl)amino]cyclopentan-1-ol](/img/structure/B13361704.png)
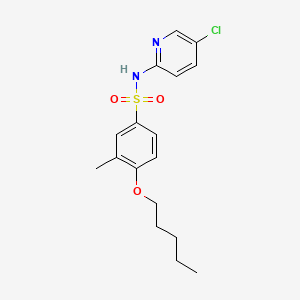
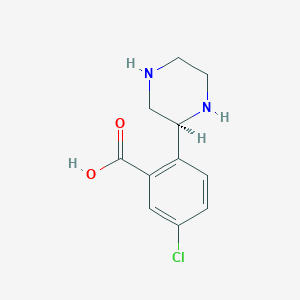
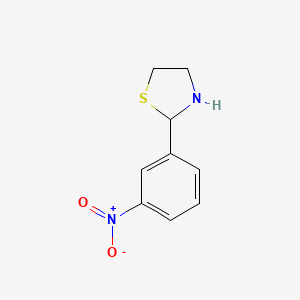
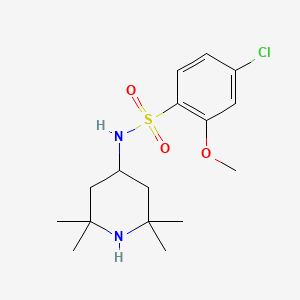
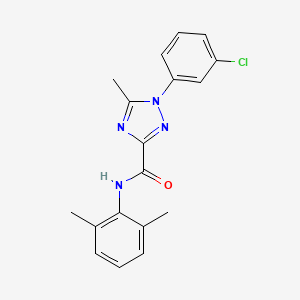

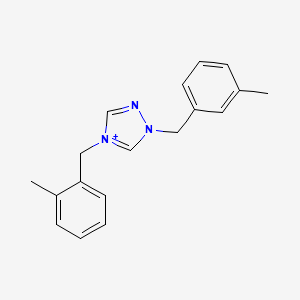
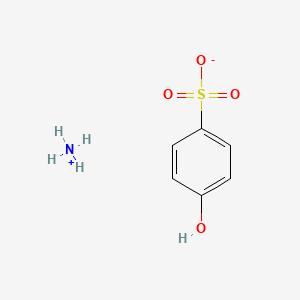
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361774.png)

